

Interference of RNA in the diphenylamine assay for DNA quantification

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Compound of Interest

Compound Name: Diphenylamine hydrochloride

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Technical Support Center: Diphenylamine Assay for DNA Quantification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the diphenylamine assay for DNA quantification, with a specific focus on interference from RNA contamination.

Frequently Asked Questions (FAQs)

Q1: Why did my sample turn a greenish color instead of the expected blue during the diphenylamine assay?

A greenish color is a common indicator of RNA contamination in your DNA sample. The diphenylamine assay is specific for the 2-deoxyribose sugar found in DNA, which produces a blue-colored complex under acidic conditions.[1] While RNA's ribose sugar does not react to form the blue product, its presence can result in a greenish hue, interfering with accurate spectrophotometric readings.[2]

Q2: My DNA concentration appears unexpectedly high. Could RNA contamination be the cause?

Yes, this is a likely possibility. Although RNA does not produce the characteristic blue color, the resulting greenish color still contributes to the overall absorbance at 595 nm. This additional

absorbance leads to an artificially inflated reading, causing an overestimation of the actual DNA concentration in your sample.[\[2\]](#)[\[3\]](#)

Q3: How can I confirm that RNA is the source of interference in my assay?

To confirm RNA interference, you can perform the following control experiments:

- **RNA Control:** Run the diphenylamine assay on a sample containing a known quantity of pure RNA. This should produce the characteristic greenish color and demonstrate the baseline interference.
- **RNase-Treated Sample:** Treat an aliquot of your DNA sample with RNase A to degrade any contaminating RNA (see protocol below). Run the assay on this treated sample. A significant reduction in the greenish hue and a drop in the absorbance reading compared to the untreated sample would confirm RNA interference.[\[4\]](#)[\[5\]](#)

Q4: How can I remove RNA from my DNA sample before performing the assay?

The most effective method to remove RNA contamination is to treat your DNA sample with RNase A, an enzyme that specifically degrades RNA. Following the enzymatic digestion, the RNase A can be removed through methods like phenol/chloroform extraction or by using a DNA cleanup kit.[\[6\]](#) A detailed protocol for RNase A treatment is provided in the "Experimental Protocols" section.

Q5: What are the best practices to prevent RNA contamination during my DNA extraction?

Preventing contamination from the start is crucial. During the DNA extraction process, incorporating an RNase A treatment step is highly effective. This is typically done after cell lysis and protein removal. Adding RNase A to the cell lysate and incubating it for a period (e.g., 30-60 minutes at 37°C) will degrade the RNA, which is then removed during subsequent precipitation steps.[\[5\]](#)[\[6\]](#)

Troubleshooting Guide

This guide addresses specific issues you might encounter during the diphenylamine assay.

Issue	Potential Cause	Recommended Solution
Green or Brownish Color in Sample	RNA Contamination	1. Confirm contamination using controls (see FAQ Q3).2. Treat the DNA sample with RNase A to remove RNA (see protocol below). [6]
Absorbance Readings are Inconsistent or Not Reproducible	1. Incomplete mixing of reagent and sample.2. Precipitate formation.	1. Ensure thorough vortexing after adding the diphenylamine reagent.2. A white precipitate may form upon adding the reagent, which should dissolve upon heating. If a green precipitate forms, it may be due to high DNA concentration and can interfere with readings; it should be removed by centrifugation before measurement. [2]
No Blue Color Development in DNA Standard	1. Degraded or improperly prepared diphenylamine reagent.2. Incorrect incubation temperature or time.	1. Prepare fresh diphenylamine reagent. The reagent is light-sensitive and should be stored in a dark container. [2] 2. Ensure the water bath is boiling (100°C) and the incubation time is sufficient (typically 10-15 minutes). [3]
Final DNA Concentration is Higher Than Expected	RNA contamination is artificially increasing the absorbance at 595 nm.	Perform an RNase A treatment on your sample and re-run the assay. Compare the results to the untreated sample. [4]

Quantitative Data Summary

While the diphenylamine reaction is highly specific for DNA, contaminating RNA introduces a qualitative interference that affects quantitative results. The table below summarizes the expected outcomes.

Sample Composition	Expected Color	Absorbance at 595 nm	Interpretation of DNA Quantity
Pure DNA	Blue	Proportional to DNA concentration	Accurate
Pure RNA	Colorless to Faint Green	Minimal to low	Correctly indicates absence of DNA
DNA + RNA Contamination	Greenish-Blue	Higher than expected for the actual DNA concentration	Inaccurate (Overestimated)

Experimental Protocols

Protocol 1: Diphenylamine Assay for DNA Quantification

This protocol is based on the Dische's diphenylamine test.

Materials:

- Diphenylamine Reagent: Dissolve 1.5 g of diphenylamine in 100 ml of glacial acetic acid. Add 1.5 ml of concentrated sulfuric acid. On the day of use, add 0.5 ml of 1.6% aqueous acetaldehyde for every 100 ml of reagent.[\[3\]](#)
- Standard DNA solution (e.g., 100 µg/mL).
- Unknown DNA sample.
- Test tubes, pipettes, vortex mixer.
- Boiling water bath.

- Spectrophotometer.

Procedure:

- Set up tubes: Label test tubes for a blank, a series of DNA standards (e.g., 0, 20, 40, 60, 80, 100 µg), and your unknown samples.
- Add samples: Pipette 2 ml of each standard and unknown sample into their respective tubes. For the blank, use 2 ml of the same buffer your DNA is dissolved in.
- Add reagent: Add 4 ml of freshly prepared diphenylamine reagent to all tubes. Mix thoroughly by vortexing.^[3]
- Incubation: Place all tubes in a boiling water bath for 10-15 minutes. A blue color will develop in the presence of DNA.^[3]
- Cooling: Cool the tubes to room temperature.
- Measurement: Measure the absorbance of each sample at 595 nm using a spectrophotometer, after setting the blank to zero.
- Quantification: Plot a standard curve of absorbance vs. DNA concentration for your standards. Use the equation of the line from your standard curve to calculate the DNA concentration in your unknown samples.

Protocol 2: RNase A Treatment to Remove RNA Contamination

This protocol can be applied to a purified DNA sample before performing the diphenylamine assay.

Materials:

- DNA sample contaminated with RNA.
- RNase A solution (DNase-free, e.g., 10 mg/mL).^[6]
- TE Buffer (pH 8.0).

- Incubator or water bath at 37°C.

Procedure:

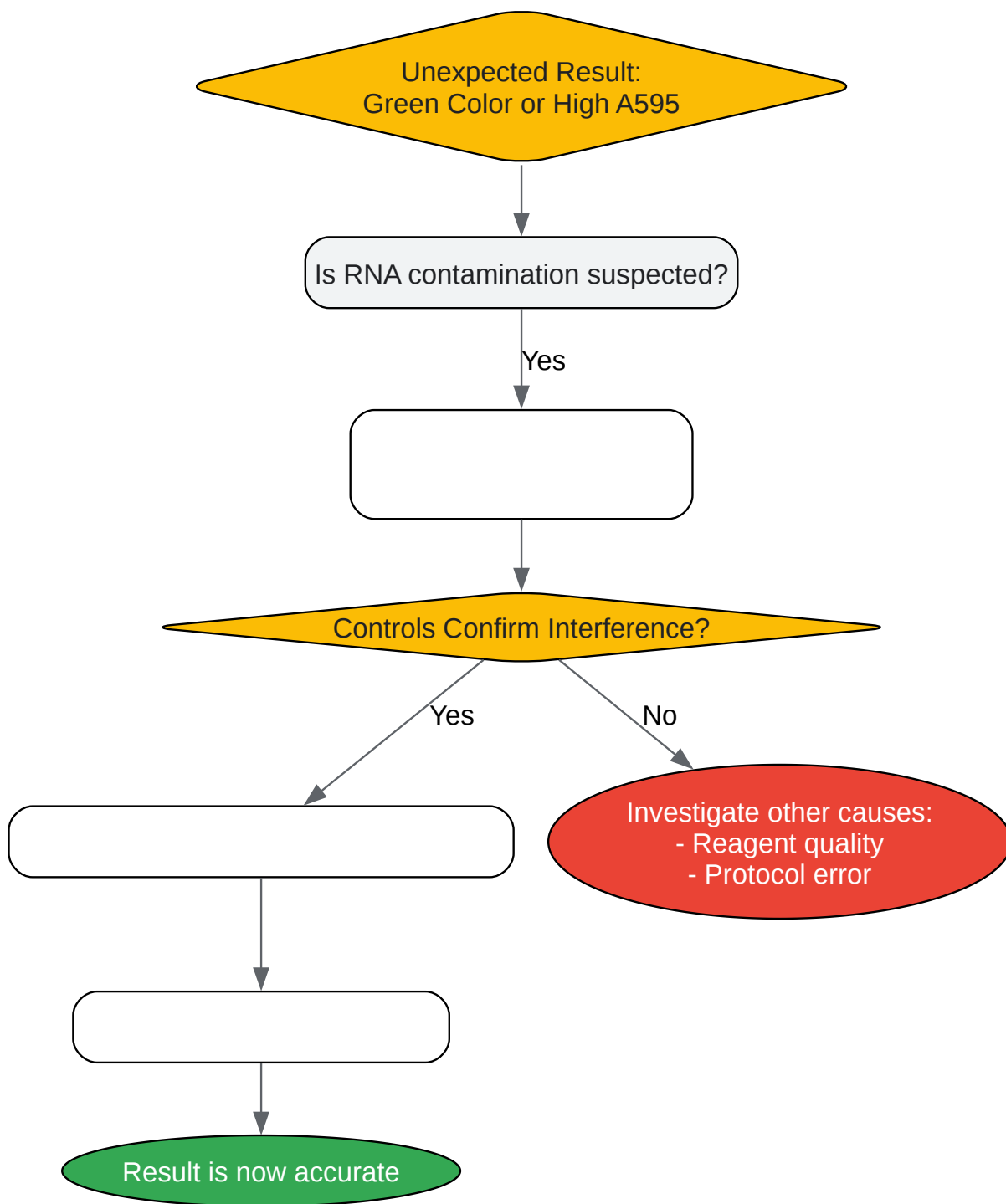
- Adjust the volume of your DNA sample with TE buffer if necessary.
- Add RNase A to the DNA sample to a final concentration of 20-50 µg/mL. For example, add 2 µl of a 10 mg/mL RNase A stock solution to 20 µl of your DNA sample.[6]
- Mix gently by flicking the tube.
- Incubate the sample at 37°C for 30-60 minutes.[4][5]
- After incubation, the sample is ready for the diphenylamine assay. For downstream applications that are sensitive to proteins, the RNase A should be removed, for example, by phenol/chloroform extraction followed by ethanol precipitation. However, for the diphenylamine assay, this is often not necessary.

Visualizations



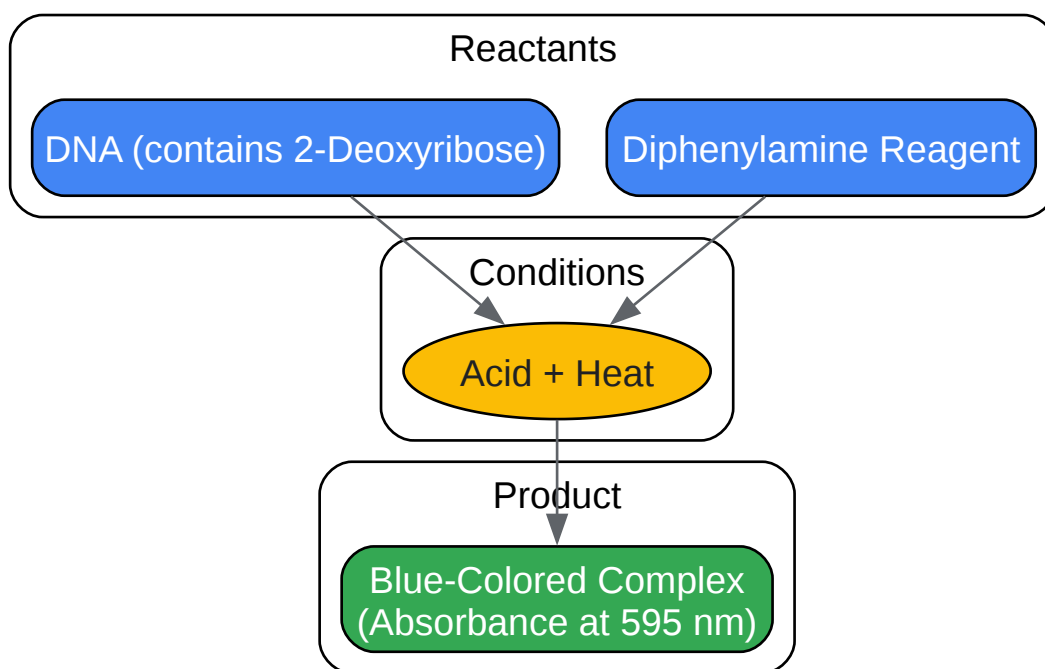
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Caption: Workflow for DNA quantification using the diphenylamine assay.



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Caption: Troubleshooting logic for RNA interference in the diphenylamine assay.



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Caption: Simplified reaction scheme of the diphenylamine assay.

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